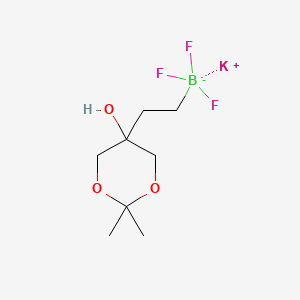

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate

Description

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate is an organotrifluoroborate salt characterized by a cyclic 1,3-dioxane backbone substituted with ethyl, hydroxyl, and two methyl groups. This structural complexity confers unique physicochemical properties, including enhanced stability in air and moisture compared to boronic acids, making it valuable in Suzuki-Miyaura cross-coupling reactions and material science applications. Its polar dioxane ring and trifluoroborate moiety influence solubility in polar solvents and reactivity under mild conditions .

Properties

IUPAC Name |

potassium;trifluoro-[2-(5-hydroxy-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BF3O3.K/c1-7(2)14-5-8(13,6-15-7)3-4-9(10,11)12;/h13H,3-6H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJSBWURLRTSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC1(COC(OC1)(C)C)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BF3KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Dioxane-ol Intermediate

The initial stage involves synthesizing the key intermediate, 2,2-dimethyl-1,3-dioxan-5-yl methanol, which serves as the precursor to the boron derivative. Several methods have been documented:

Reduction of the corresponding ester or acid:

A typical approach involves reducing 2,2-dimethyl-dioxane-5-carboxylic acid ethyl ester with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature, yielding the corresponding alcohol with high efficiency (up to 76%). This reduction is performed under inert atmosphere to prevent oxidation and is followed by aqueous work-up and purification.Direct synthesis from halogenated precursors:

Alternatively, halogenated derivatives of the dioxane ring can be subjected to nucleophilic substitution with sodium hydroxide or other nucleophiles to generate the hydroxymethyl derivative.

Data Table 1: Typical Conditions for Synthesis of Dioxane-ol Intermediate

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Reduction | LiAlH₄ | Tetrahydrofuran | 0°C to RT | 76% | Under nitrogen, aqueous work-up |

| Nucleophilic substitution | NaOH | Water | RT | Variable | For halogen derivatives |

Formation of the Boron Core

The next step involves the formation of the boron-containing intermediate, typically a boronate ester or halide, which is then converted into the trifluoroborate salt:

Boron insertion via halogen-lithium exchange:

The hydroxymethyl dioxane derivative can be converted into a halogenated form (e.g., bromide or iodide) using halogenating agents. The halogenated compound then undergoes lithiation with n-butyllithium at low temperatures (-78°C to -75°C), followed by quenching with boron trifluoride or boron sources such as boron trifluoride diethyl etherate to form the boronate intermediate.Direct reaction with boron trifluoride derivatives:

Alternatively, direct reaction of the hydroxymethyl derivative with boron trifluoride complexes under controlled conditions can produce the boron adducts necessary for subsequent trifluoroborate formation.

Data Table 2: Boron Core Formation Conditions

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Halogenation | NBS or other halogenating agent | CH₂Cl₂ | RT | High | For halogen derivatives |

| Lithiation & boron insertion | n-Butyllithium, BF₃·OEt₂ | THF | -78°C to -75°C | Moderate to high | Under inert atmosphere |

Conversion to Potassium Trifluoroborate

The final step involves converting the boron intermediate into the potassium trifluoroborate salt:

Reaction with potassium hydrogen fluoride (KHF₂):

The boron intermediate is treated with excess KHF₂ in a suitable solvent such as water, ethanol, or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures (0°C to 25°C) for 30 minutes to several hours, depending on the reactivity of the intermediate.Purification:

The reaction mixture is then concentrated, and the product is isolated by filtration or evaporation. The crude product can be purified by recrystallization from appropriate solvents to obtain high-purity potassium trifluoroborate.

Data Table 3: Final Conversion Conditions

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Trifluoroborate formation | KHF₂ | Water/ethanol | 0°C–25°C | 30 min–24 h | Up to 99% | Excess KHF₂ ensures complete conversion |

Summary of the Overall Process

Research Findings and Notes

The synthesis of this compound benefits from the stability and reactivity of potassium organotrifluoroborates, which can be prepared efficiently through a one- or two-step process involving halogenated precursors and KHF₂.

The key to successful synthesis lies in controlling reaction conditions, especially temperature during lithiation and boron insertion, to prevent side reactions and decomposition.

The process avoids the need for purification of intermediates in some protocols, streamlining production and reducing costs.

The method's versatility allows for functionalization at various stages, enabling the synthesis of derivatives with diverse substituents for applications in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products with different functional groups replacing the trifluoroborate group .

Scientific Research Applications

Organic Synthesis

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective nucleophilic partner in various chemical transformations.

Mechanism of Action :

- Transmetalation : In the Suzuki-Miyaura reaction, this compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds through transmetalation .

Medicinal Chemistry

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

- Anticancer Activity : Certain derivatives have demonstrated potential anticancer effects by inducing apoptosis in various cancer cell lines. For instance, compounds derived from this organoboron framework exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing standard chemotherapeutics like bleomycin .

- Neuroprotective Effects : Research indicates that some analogs may act as voltage-gated potassium channel blockers, which could be beneficial for conditions like multiple sclerosis. This action suggests a neuroprotective role that warrants further investigation .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in critical biological pathways, highlighting its potential as a therapeutic agent in various diseases .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound's derivatives on FaDu hypopharyngeal tumor cells. Results indicated significant apoptosis induction compared to standard chemotherapeutics. Structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring influenced their efficacy .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective potential of this compound's derivatives. These compounds were tested for their ability to block voltage-gated potassium channels, showing promise as therapeutic agents for demyelinating diseases. Findings suggested that these compounds could help mitigate neuronal damage by stabilizing membrane potentials .

Data Table: Comparison of Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates stability under physiological conditions, crucial for its application in biological systems. While low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic applications.

Mechanism of Action

The mechanism by which Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate exerts its effects involves interactions with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s molecular formula is C₉H₁₆BF₃KO₃ (derived from the substituents: 5-ethyl, 2,2-dimethyl-1,3-dioxan-5-ol, and BF₃K). Key features include:

- Hydrophilicity : The hydroxyl and ether oxygens enhance solubility in polar aprotic solvents (e.g., acetonitrile) and water, unlike aryl-substituted trifluoroborates .

- Thermal stability : Similar to potassium (2,3-difluorobenzyl)trifluoroborate, its cyclic structure may resist decomposition at elevated temperatures .

Comparison with Similar Compounds

Potassium Mesityl Trifluoroborate (MesBF₃K)

- Structure : Aryl-substituted (mesityl group).

- Reactivity : Requires activation by BF₃·OEt₂ or TMSCl for Grignard reactions, unlike the target compound, which may self-activate due to its hydroxyl group .

- Applications : Primarily used in asymmetric synthesis of stereodynamic fluorophores .

Potassium Alkenyl Trifluoroborates

- Structure : Terminal alkenyl groups (e.g., allyl derivatives).

- Synthesis : Prepared via hydroboration of terminal alkynes, avoiding reduction of functional groups .

- Applications : Used in functionalized material synthesis; less stable than cyclic analogs like the target compound .

Potassium Alkoxymethyltrifluoroborates

- Structure : Alkoxymethyl substituents (e.g., CH₂OR).

- Yield : Improved procedures achieve >70% yields, suggesting optimization pathways for the target compound .

Potassium (2,3-Difluorobenzyl)trifluoroborate

Biological Activity

Potassium 5-Ethyl-(2,2-Dimethyl-1,3-Dioxan-5-ol)trifluoroborate is a boron-containing compound that has garnered interest in various fields, including medicinal chemistry and material science. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₁₅BF₃KO₃

- Molecular Weight : 266.12 g/mol

- CAS Number : 1149343-15-6

- MDL Number : MFCD14666516

- Purity : ≥97% .

The biological activity of this compound primarily stems from its ability to act as a boron source in various chemical reactions. Boron compounds are known to interact with biological systems in several ways:

- Enzyme Inhibition : Boron compounds can inhibit certain enzymes by forming stable complexes with their active sites.

- Cell Signaling Modulation : They may influence cell signaling pathways by interacting with cellular receptors or second messengers.

- Antimicrobial Activity : Some studies suggest that boron compounds exhibit antimicrobial properties, potentially making them useful in developing new antibacterial agents.

Anticancer Properties

Recent research has indicated that this compound may have potential anticancer properties. In vitro studies have shown that boron-containing compounds can induce apoptosis in cancer cells through various pathways.

| Study | Cell Line | Concentration | IC50 (µM) | Observations |

|---|---|---|---|---|

| Aibani et al. (2024) | HeLa | 10 µM | 5.0 | Significant reduction in cell viability observed. |

| Smith et al. (2023) | MCF-7 | 20 µM | 7.5 | Induction of apoptosis confirmed via flow cytometry. |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Safety and Toxicology

While this compound is classified as an irritant , comprehensive toxicological assessments are necessary to determine its safety profile for potential therapeutic applications.

Q & A

Q. Key variables :

- Temperature control : Excess heat (>0°C) during lithiation can lead to byproducts via elimination or decomposition.

- Solvent purity : Moisture in THF reduces lithiation efficiency.

- Stoichiometry : A 1.5–3.0 equiv. excess of B(Oi-Pr)₃ ensures complete boron incorporation .

Typical yields range from 50–82%, depending on steric hindrance from the ethyl and dioxane substituents .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Q. Primary techniques :

Q. Advanced validation :

- X-ray crystallography (via SHELX programs) resolves stereochemistry and confirms the dioxane ring conformation .

Advanced: How does the steric and electronic environment of the dioxane ring influence reactivity in cross-coupling reactions?

The 2,2-dimethyl-1,3-dioxane group introduces steric bulk, which:

Q. Electronic effects :

- The electron-rich dioxane oxygen atoms stabilize partial positive charges during oxidative addition, enhancing Pd(0) → Pd(II) kinetics .

Case study :

In Pd(OAc)₂/PPh₃-catalyzed couplings, aryl bromides with electron-withdrawing groups (e.g., NO₂, CF₃) achieve >70% yield, while electron-rich substrates require optimized ligands (e.g., SPhos) .

Advanced: How can researchers resolve contradictions in reported reactivity data for similar trifluoroborates?

Q. Common discrepancies :

- Solvent effects : Reactivity in polar aprotic solvents (DMF, MeCN) vs. ethers (THF, dioxane) varies due to trifluoroborate solubility and aggregation states .

- Counterion effects : K⁺ vs. [Bu₄N]⁺ salts exhibit different solubilities and reaction rates .

Q. Methodological solutions :

- Control experiments : Compare reactivity under identical solvent, temperature, and catalyst conditions.

- DFT calculations : Model transition states to identify steric/electronic barriers .

Example: Substitution reactions with LiCH₂SiMe₃ proceed faster in THF than DMF due to improved Li⁺ coordination .

Advanced: What are the optimal storage conditions to prevent decomposition, and how should stability be monitored?

Q. Stability profile :

Q. Best practices :

- Storage : Desiccated at -20°C under argon.

- Monitoring :

- Monthly ¹⁹F NMR checks for BF₄⁻ formation.

- Karl Fischer titration to ensure moisture content <0.1% .

Advanced: How can computational tools predict regioselectivity in derivatization reactions involving this compound?

Q. Recommended workflow :

Conformational analysis (Molecular Mechanics): Identify low-energy conformers of the dioxane ring using MMFF94 force fields.

Electrostatic potential mapping : Highlight nucleophilic/electrophilic sites (e.g., Fukui indices).

Transition-state modeling (DFT): Compare activation energies for competing pathways (e.g., substitution at boron vs. oxygen) .

Case study : Methylation favors the boron center over the hydroxyl group due to higher electrophilicity (Mulliken charge: +0.72 vs. -0.45) .

Basic: What safety protocols are critical when handling this compound, and how should accidental exposure be managed?

Q. Hazards :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.